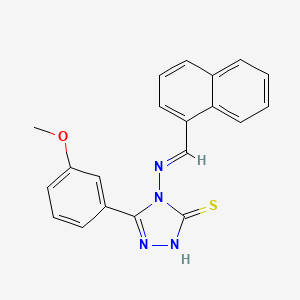![molecular formula C9H13N3S B12049237 N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine](/img/structure/B12049237.png)
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamin ist eine chemische Verbindung mit der Summenformel C9H13N3S und einem Molekulargewicht von 195,28 g/mol . Diese Verbindung ist Teil einer Sammlung einzigartiger Chemikalien, die in der frühen Entdeckungsforschung eingesetzt werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamin beinhaltet typischerweise die Reaktion von 2,6-Dimethylimidazo[2,1-b][1,3]thiazol mit Methylamin unter kontrollierten Bedingungen . Die Reaktion wird in einem geeigneten Lösungsmittel, wie Ethanol oder Methanol, bei einem Temperaturbereich von 0-50 °C durchgeführt. Das Reaktionsgemisch wird dann mehrere Stunden gerührt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, sowie die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität. Das Endprodukt wird typischerweise durch Verfahren wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Methylamin-Gruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) oder Diethylether durchgeführt.
Substitution: Verschiedene Nukleophile wie Halogenide, Thiole oder Amine; Reaktionen werden in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden oder hydroxylierten Derivaten.
Reduktion: Bildung von reduzierten Amin-Derivaten.
Substitution: Bildung von substituierten Imidazo[2,1-b][1,3]thiazol-Derivaten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine typically involves the reaction of 2,6-dimethylimidazo[2,1-b][1,3]thiazole with methylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-50°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -pfade können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamin Hydrochlorid
- (6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioat
- (2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methylamine dihydrochlorid
Einzigartigkeit
N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamin zeichnet sich durch seine einzigartigen strukturellen Merkmale aus, die spezifische chemische und biologische Eigenschaften verleihen
Eigenschaften
Molekularformel |
C9H13N3S |
|---|---|
Molekulargewicht |
195.29 g/mol |
IUPAC-Name |
1-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H13N3S/c1-6-5-12-8(4-10-3)7(2)11-9(12)13-6/h5,10H,4H2,1-3H3 |
InChI-Schlüssel |
KDICPAWTSPTPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=C(N=C2S1)C)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)

![Thieno[3,2-b]furan-5-ylmethanamine](/img/structure/B12049207.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049212.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049226.png)
